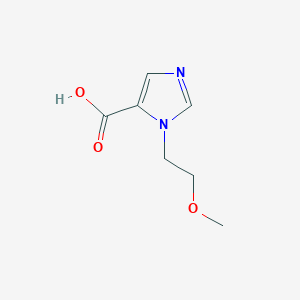

1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

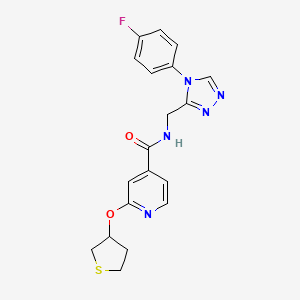

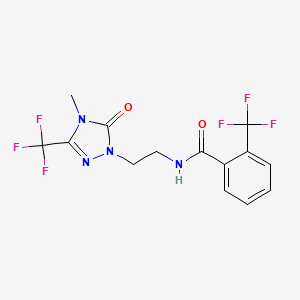

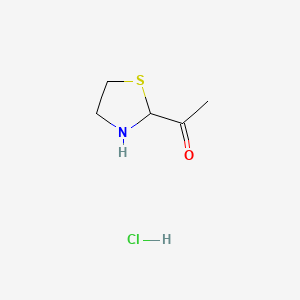

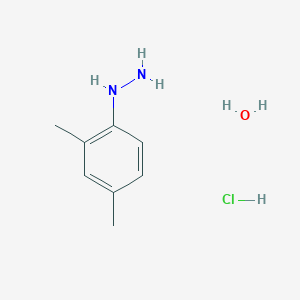

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. For instance, a compound with a methoxyethyl group and an imidazole ring would likely show characteristic peaks in its NMR spectrum corresponding to these functional groups3.Chemical Reactions Analysis

Compounds with methoxyethyl groups and imidazole rings can participate in a variety of chemical reactions. For example, the imidazole ring can act as a nucleophile in substitution reactions, while the methoxyethyl group can be involved in ether cleavage reactions4.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, compounds with methoxyethyl groups are often liquids at room temperature, and their boiling points, densities, and refractive indices can be determined experimentally6.Scientific Research Applications

Corrosion Inhibition

Imidazole derivatives, including compounds structurally related to "1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid," have been explored for their corrosion inhibition properties. For example, a study on the corrosion inhibition efficacy of imidazole derivatives on mild steel in acidic solutions showed that these compounds exhibit high corrosion inhibition efficiency, with some derivatives achieving up to 96% efficiency. The study highlighted the potential of imidazole derivatives as corrosion inhibitors through a combination of experimental methods and quantum chemical calculations (Prashanth et al., 2021).

Metal-Organic Frameworks (MOFs)

Imidazole dicarboxylates, which share a functional group similarity with "1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid," have been utilized as spacers in the construction of transition-metal coordination polymers. These materials demonstrate a strong coordination ability and various coordination modes, leading to polymers with potential applications in catalysis, gas storage, and separation (Xiong et al., 2013).

Biomimetic Complexes

The role of imidazole-based compounds in biomimetic complexes has been explored, with studies demonstrating their utility in mimicking biological processes and structures. For instance, nickel and copper biomimetic complexes with N-heterocyclic dicarboxylic ligands have been synthesized, showcasing the versatility of imidazole dicarboxylic acids in modeling biological systems (Materazzi et al., 2013).

Fluorescence Sensing

Lanthanide-based metal-organic frameworks (MOFs) constructed with imidazole dicarboxylate ligands have demonstrated potential as fluorescence sensors. These frameworks exhibit selective sensitivity to benzaldehyde derivatives, making them suitable for applications in chemical sensing (Shi et al., 2015).

Synthetic Applications

Imidazole derivatives are pivotal in organic synthesis, serving as intermediates in the production of various pharmaceuticals. A process intensified flow synthesis of 1H-4-substituted imidazoles highlights the importance of these compounds in the continuous production of significant pharmaceuticals, such as Daclatasvir, an NS5A inhibitor (Carneiro et al., 2015).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds with methoxyethyl groups can be flammable and may cause eye irritation7.

Future Directions

The future directions in the study of a compound depend on its potential applications. For instance, compounds with methoxyethyl groups and imidazole rings could be further studied for their potential uses in medicine, materials science, and other fields89.

Please note that the information provided above is general and may not apply directly to “1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid”. For specific information on this compound, further research or consultation with a chemistry professional may be necessary.

properties

IUPAC Name |

3-(2-methoxyethyl)imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-12-3-2-9-5-8-4-6(9)7(10)11/h4-5H,2-3H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJJIEYLSISFABS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=NC=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2727878.png)

![Cis-Tert-Butyl 4A-Ethyl Hexahydro-2H-Pyrano[3,2-C]Pyridine-4A,6(7H)-Dicarboxylate](/img/structure/B2727880.png)

![N-[3-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2727884.png)

![Methyl (E)-4-oxo-4-[(3-phenylmethoxyoxan-4-yl)amino]but-2-enoate](/img/structure/B2727886.png)

![Tert-butyl N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]carbamate](/img/structure/B2727891.png)